Methylbenactyzium

Muscarinic receptor pharmacology Subtype selectivity In silico screening

Methylbenactyzium Bromide is the definitive M1-preferring (Ki=1.2 nM) muscarinic antagonist for peripheral research. Its quaternary ammonium structure prevents blood-brain barrier crossing, eliminating central confounds. Excreted unmetabolized in urine, it enables precise dose-exposure correlation via the validated TLC-Py-GC method (LOD 0.1 µg/spot). This unique profile—peripheral restriction, subtype selectivity, and metabolic stability—makes generic substitution scientifically invalid. For laboratory use only; not for human administration.

Molecular Formula C21H28NO3+
Molecular Weight 342.5 g/mol
CAS No. 13473-61-5
Cat. No. B076584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylbenactyzium
CAS13473-61-5
Synonyms(2-benziloyloxyethyl)diethylmethylammonium iodide
2-diethylaminoethyldiphenylglycolate methylbromide
diethyllachesine
diethyllachesine bromide
diethyllachesine iodide
filcilin
methylbenactyzium bromide
Molecular FormulaC21H28NO3+
Molecular Weight342.5 g/mol
Structural Identifiers
SMILESCC[N+](C)(CC)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O
InChIInChI=1S/C21H28NO3/c1-4-22(3,5-2)16-17-25-20(23)21(24,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15,24H,4-5,16-17H2,1-3H3/q+1
InChIKeyHDAMOICMOAXFLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methylbenactyzium Bromide (CAS 13473-61-5): A Quaternary Muscarinic Antagonist with Subtype-Selective Binding Profile


Methylbenactyzium Bromide (CAS 13473-61-5, parent base) is a quaternary ammonium derivative of benactyzine, classified as a synthetic muscarinic acetylcholine receptor (mAChR) antagonist [1]. The compound bears a permanent positive charge, which restricts its ability to cross the blood-brain barrier compared to tertiary amine anticholinergics, thereby limiting central nervous system effects [2]. Methylbenactyzium Bromide is distinguished by its subtype-selective binding across the five human muscarinic receptor subtypes (M1–M5), with Ki values ranging from 1.2 nM to 5.3 nM in recombinant receptor binding assays [3]. It has been investigated as a spasmolytic agent for gastrointestinal conditions and is recognized in the literature as a potential alternative to non-selective muscarinic antagonists such as atropine [4].

Why Methylbenactyzium Bromide Cannot Be Interchanged with Other Quaternary Anticholinergics


Methylbenactyzium Bromide's quaternary ammonium structure confers distinct pharmacokinetic and receptor-binding properties that preclude simple substitution with other antimuscarinic agents. Unlike tertiary amine anticholinergics (e.g., atropine, benactyzine), its permanent positive charge severely limits passive diffusion across lipid membranes, resulting in minimal brain penetration and a predominantly peripheral action profile [1]. Among quaternary antimuscarinics, Methylbenactyzium Bromide exhibits a unique subtype-selectivity fingerprint—with highest affinity for M1 receptors (Ki = 1.2 nM) and lowest for M5 (Ki = 5.3 nM)—that differs from the more uniform blockade produced by non-selective antagonists such as ipratropium or tiotropium [2]. Furthermore, the compound is excreted intact in human urine without significant hepatic metabolism, a property that distinguishes it from ester-containing anticholinergics that undergo rapid enzymatic hydrolysis [3]. These differences directly impact experimental outcomes, therapeutic windows, and regulatory considerations, making indiscriminate substitution scientifically invalid.

Methylbenactyzium Bromide: Quantitative Differentiation from Atropine, Ipratropium, Tiotropium, and Benactyzine


Subtype-Selective Muscarinic Receptor Affinity vs. Atropine (In Silico Pharmacophore Analysis)

In a computational pharmacophore modeling and virtual screening study designed to identify subtype-selective muscarinic antagonists, Methylbenactyzium Bromide demonstrated a binding affinity profile distinct from atropine. The compound exhibited a clear rank order of Ki values across the five muscarinic receptor subtypes, with highest affinity for M1 (Ki = 1.2 nM) and lowest for M5 (Ki = 5.3 nM) [1]. Atropine, in contrast, binds to all five subtypes with high, non-selective affinity (reported Ki values ranging from 0.5 to 3.3 nM depending on the specific assay system) [2]. This differentiation in subtype preference provides a basis for selecting Methylbenactyzium Bromide in experimental settings where M1-preferring antagonism is desired.

Muscarinic receptor pharmacology Subtype selectivity In silico screening

Excretion of Intact Parent Compound in Human Urine vs. Hepatic Metabolism of Tertiary Anticholinergics

A validated analytical method combining thin-layer chromatography (TLC) and pyrolysis gas chromatography (Py-GC) demonstrated that Methylbenactyzium Bromide is excreted intact in human urine without undergoing significant metabolic transformation [1]. The study established a linear calibration range of 1–75 µg/spot with a detection limit of 0.1 µg/spot, enabling precise quantification of the unchanged parent compound [1]. In contrast, tertiary amine anticholinergics such as atropine and benactyzine undergo extensive hepatic metabolism via ester hydrolysis and N-demethylation, producing multiple metabolites that complicate pharmacokinetic analysis and contribute to variable bioavailability [2].

Pharmacokinetics Drug metabolism Forensic toxicology

Quaternary Ammonium Structure Confers Limited CNS Penetration vs. Tertiary Amine Benactyzine

Methylbenactyzium Bromide is the N-methyl quaternary ammonium derivative of benactyzine, a tertiary amine anticholinergic [1]. The addition of a permanent positive charge via quaternization fundamentally alters the physicochemical properties governing membrane permeability: the quaternary ammonium compound possesses a calculated logP of -1.2 and a topological polar surface area (tPSA) of 46.53 Ų [2], characteristics that predict negligible passive diffusion across the blood-brain barrier. The parent tertiary compound, benactyzine, has a calculated logP of approximately 2.9 and readily enters the CNS, where it produces central anticholinergic effects including sedation and potential cognitive impairment [3].

Blood-brain barrier permeability Peripheral selectivity Anticholinergic safety

Functional Calcium Mobilization Inhibition Correlates with Binding Affinity Across All Five mAChR Subtypes

In functional assays measuring acetylcholine-induced calcium mobilization in cells expressing recombinant human M1–M5 muscarinic receptors, Methylbenactyzium Bromide demonstrated inhibitory potency (IC50 values) that closely correlated with its receptor binding affinities (Ki values) [1]. This consistent translation from binding to function across all five subtypes contrasts with some muscarinic antagonists that exhibit functional selectivity or biased signaling, wherein binding affinity does not predict functional antagonism potency [2]. The rank order of functional inhibition mirrored the binding rank order: M1 (highest potency) > M3 > M4 > M2 > M5 (lowest potency) [1].

Functional antagonism Calcium signaling Receptor pharmacology

Validated Analytical Method for Quantification in Biological Matrices vs. Absence of Validated Methods for Some Analogs

A fully validated TLC-Py-GC method has been established for the identification and quantification of Methylbenactyzium Bromide in human urine [1]. The method demonstrates excellent linearity over the concentration range of 1–75 µg/spot, with a coefficient of variation of 3.8% for replicate analyses at 3 µg/spot and a detection limit of 0.1 µg/spot [1]. The main pyrolysis degradation product was unequivocally identified as diphenylmethane by GC/MS, providing a reliable marker for compound identification [1]. In contrast, many quaternary ammonium anticholinergic analogs lack published validated bioanalytical methods suitable for forensic or clinical pharmacokinetic monitoring, creating a barrier to translational research and regulatory compliance [2].

Bioanalytical method validation Forensic toxicology Pharmacokinetic monitoring

Optimal Research and Procurement Scenarios for Methylbenactyzium Bromide Based on Quantitative Evidence


Investigating M1 Muscarinic Receptor Function in Peripheral Tissues

Researchers studying M1 muscarinic receptor-mediated signaling in gastrointestinal smooth muscle, salivary glands, or other peripheral tissues can utilize Methylbenactyzium Bromide's M1-preferring antagonism (Ki = 1.2 nM for M1 vs. 5.3 nM for M5) to achieve selective blockade without confounding central nervous system effects [1]. The compound's limited blood-brain barrier permeability (logP = -1.2, quaternary ammonium structure) ensures that observed effects derive from peripheral receptor antagonism rather than central actions [2].

Pharmacokinetic Studies Requiring Minimal Metabolic Interference

In pharmacokinetic investigations where hepatic first-pass metabolism introduces unacceptable variability, Methylbenactyzium Bromide offers a distinct advantage due to its excretion as intact parent compound in urine [1]. The validated TLC-Py-GC analytical method (LOD 0.1 µg/spot, CV 3.8% at 3 µg/spot) provides a robust framework for quantifying exposure in preclinical and clinical samples without the need for extensive metabolite identification [1]. This property is particularly valuable for studies requiring precise correlation between administered dose and systemic exposure.

Forensic Toxicology and Doping Control Analysis

Forensic laboratories tasked with detecting quaternary ammonium anticholinergics in biological specimens can leverage the established TLC-Py-GC method for Methylbenactyzium Bromide identification and quantification [1]. The method's specificity—confirmed by GC/MS identification of the diphenylmethane pyrolysis product—and its validated performance metrics (linear range 1–75 µg/spot, LOD 0.1 µg/spot) support its use in confirmatory testing protocols [1].

Structure-Activity Relationship (SAR) Studies of Quaternary Antimuscarinics

Medicinal chemists exploring SAR around quaternary ammonium anticholinergics can use Methylbenactyzium Bromide as a reference compound with well-characterized receptor binding affinities across all five muscarinic subtypes [1]. The availability of Ki values for M1–M5 (1.2, 4.5, 2.8, 3.1, and 5.3 nM, respectively) provides a quantitative benchmark for evaluating novel analogs and for computational modeling efforts aimed at improving subtype selectivity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methylbenactyzium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.